molecular formula C11H8FN3S B3288041 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine CAS No. 850020-91-6

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No. B3288041
CAS RN: 850020-91-6
M. Wt: 233.27 g/mol
InChI Key: RDRJUNSDLSDECI-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine” is a biochemical compound with the molecular formula C11H8FN3S and a molecular weight of 233.26 . It is typically used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H8FN3S . Unfortunately, the search results do not provide further details about the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 233.26, and its molecular formula is C11H8FN3S .

Scientific Research Applications

Antiproliferative Activity

This compound has been found to have broad-spectrum antiproliferative activity. A series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were synthesized and tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . Two compounds, 1d and 1e, possessing terminal arylamide moiety exerted superior potencies than Sorafenib (a reference standard drug) against different cancer cell lines .

Anti-Cancer Activity

The compound has shown promising results in the treatment of various types of cancers. For instance, compound 1e was found to be threefold more potent than Sorafenib against DU-145 prostate cancer cell line .

Synthesis of Novel Analogues

The compound has been used as a base for the synthesis of its novel analogues with substitution in the aralkyl group and on imidazo[2,1-b][1,3,4]thiadiazole molecules . These analogues have been evaluated for their biological activity on leukemia cells .

Development of Efficient and Safer Anticancer Agents

Due to its antiproliferative and anticancer activities, the compound is being studied for the development of more efficient and safer anticancer agents .

Study of Imidazo[2,1-b]thiazole Derivatives

The compound is being used in the study of imidazo[2,1-b]thiazole derivatives as potential antiproliferative agents against several human cancer cell lines .

Tuberculosis Treatment

Although not directly related to “6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine”, imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis . This suggests potential for further research into the applications of imidazo-based compounds in the treatment of tuberculosis.

properties

IUPAC Name

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRJUNSDLSDECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Reactant of Route 2
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Reactant of Route 4
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Reactant of Route 6
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

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